molecular formula C13H9Cl2NO2 B1594049 3',5-Dichlorosalicylanilide CAS No. 22203-98-1

3',5-Dichlorosalicylanilide

Cat. No.: B1594049
CAS No.: 22203-98-1
M. Wt: 282.12 g/mol
InChI Key: NXDGLRGDIKDWIF-UHFFFAOYSA-N
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Description

3',5-Dichlorosalicylanilide is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial and Antifungal Properties

3',5-Dichlorosalicylanilide, also known as triclosan, is a potent antibacterial and antifungal compound. It is extensively utilized in personal care products, plastics, and fabrics due to its efficacy in inhibiting microbial growth. Triclosan's antimicrobial properties are significant for various applications, including household and healthcare products (Zorrilla et al., 2009).

2. Environmental Interactions and Toxicity

Triclosan's presence in the environment, particularly in aquatic ecosystems, raises concerns about its potential impact on wildlife and ecosystems. Studies have shown that triclosan is only partially removed during the wastewater treatment process, leading to its accumulation in natural waters, sediments, and even drinking water. This environmental persistence and bioaccumulation potential necessitate careful consideration of its use and disposal (Dann & Hontela, 2011).

3. Effect on Biological Systems

Triclosan has been shown to disrupt thyroid hormone homeostasis in various species, including humans and rats. This disruption could have significant implications for development and metabolic processes. Additionally, triclosan's structural similarity to thyroid hormones has led to studies investigating its potential endocrine-disrupting effects, further emphasizing the need for careful monitoring of its usage and impact on health and the environment (Crofton et al., 2007).

Properties

IUPAC Name

5-chloro-N-(3-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-2-1-3-10(6-8)16-13(18)11-7-9(15)4-5-12(11)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDGLRGDIKDWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176752
Record name 3',5-Dichlorosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22203-98-1
Record name 3',5-Dichlorosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022203981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC50643
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',5-Dichlorosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5-DICHLOROSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9HQV0JFNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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